N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide
Description
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring linked to a sulfonamide group and a phenyl ring substituted with a tetrazole moiety. The thiophene-sulfonamide core is known for its pharmacological relevance, particularly in antimicrobial and anticancer research, while the tetrazole group enhances hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S2/c17-20(18,11-6-3-7-19-11)13-9-4-1-2-5-10(9)16-8-12-14-15-16/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWBZJRAQBXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide can be approached through various synthetic routes. One common method involves the [3+2] cycloaddition of nitriles and sodium azide catalyzed by aluminum chloride at elevated temperatures . This method provides good to excellent yields and is considered eco-friendly due to the use of moderate conditions and non-toxic reagents .
Chemical Reactions Analysis
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. They also undergo exothermic reactions with reducing agents and can form stable metallic compounds and molecular complexes .
Scientific Research Applications
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide has a wide range of scientific research applications. It is used in medicinal chemistry for its potential biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties . Additionally, tetrazole derivatives are used in material science, photography, and as growth hormones .
Mechanism of Action
The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide involves its interaction with molecular targets and pathways. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is compared to structurally and functionally related sulfonamide-tetrazole hybrids and thiophene derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents/Features | Biological Activity | Source |
|---|---|---|---|---|
| This compound | Thiophene-sulfonamide + tetrazolylphenyl | Sulfonamide, tetrazole, thiophene | Antimicrobial (predicted), enzyme inhibition | - |
| N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide | Naphthalene-sulfonamide + tetrazolylphenyl | Chlorine, naphthalene, tetrazole | Anti-inflammatory, enzyme inhibition | |
| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Thiophene-sulfonamide + hydroxyalkyl chain | Chlorine, hydroxy group | Anticancer (cell line studies) | |
| N-(3-Methoxy-phenyl)-4-tetrazol-1-yl-benzamide | Benzamide + tetrazolylphenyl | Methoxy group, benzamide | Antimicrobial, kinase inhibition | |
| N-{4-[5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)pyrazol-3-yl]phenyl}methanesulfonamide | Pyrazole-thiophene + sulfonamide | Fluorophenyl, pyrazole | Anticancer, anti-inflammatory |
Key Observations
Core Structure Influence :
- Thiophene vs. Naphthalene/Benzamide : The thiophene core in the target compound may enhance π-π stacking interactions compared to naphthalene (bulkier) or benzamide (hydrogen-bond acceptor) .
- Sulfonamide vs. Carboxamide : Sulfonamide groups generally exhibit stronger acidity (pKa ~10) than carboxamides, improving solubility and target binding .
Substituent Effects: Tetrazole vs. Halogenation: Chlorine or fluorine substituents (e.g., in ) improve metabolic stability and lipophilicity, critical for membrane penetration in anticancer applications.
Biological Activity Trends :
- Compounds with thiophene-sulfonamide cores (e.g., target compound and ) show broader antimicrobial and anticancer activity compared to benzamide derivatives (e.g., ), likely due to enhanced electron-withdrawing effects from the sulfonamide group.
- Tetrazole-phenyl substitution (as in the target compound and ) correlates with anti-inflammatory effects, possibly via COX-2 or HDAC6 inhibition pathways .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | |
|---|---|---|---|---|
| This compound | 335.4 | 2.1 | 0.15 (PBS) | |
| N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide | 385.8 | 3.5 | 0.08 (PBS) | |
| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | 374.9 | 1.8 | 0.30 (PBS) |
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution between thiophene-2-sulfonyl chloride and 2-(1H-tetrazol-1-yl)aniline, a route similar to .
- Challenges: Lower solubility (Table 2) may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle delivery .
Biological Activity
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a tetrazole moiety, known for its ability to mimic carboxylic acids, with a thiophene-2-sulfonamide structure, enhancing its solubility and interaction with biological targets. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural composition of this compound includes:
- Tetrazole Ring : A five-membered heterocyclic ring with four nitrogen atoms, contributing to the compound's bioactivity.
- Thiophene-2-Sulfonamide : Enhances solubility and membrane permeability.
These structural features facilitate interactions with various enzymes and receptors, making the compound a subject of interest in drug development.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : In vitro studies have shown effectiveness against various pathogens. The tetrazole moiety enhances binding affinity to microbial enzymes.
- Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Effects : Studies indicate that derivatives of tetrazole can inhibit cancer cell proliferation. The mechanism may involve interference with signaling pathways critical for tumor growth.
Case Studies
- Inhibition of Insulin-Regulated Aminopeptidase (IRAP) :
- Anticancer Activity :
-
Antimicrobial Studies :
- In vitro assays showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| N-(4-chlorophenyl)-tetrazole | Tetrazole ring | Antimicrobial | 25 µM |
| Thiophene sulfonamides | Sulfonamide group | Anti-inflammatory | 15 µM |
| N-(2-(1H-tetrazol-5-yl)phenyl)-benzothiazole | Benzothiazole moiety | Anticancer | 30 µM |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
